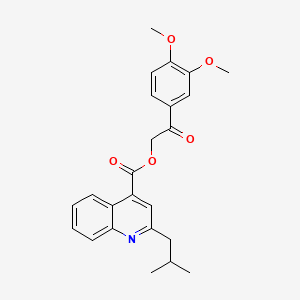

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate

説明

The compound 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate features a quinoline-4-carboxylate core substituted with a 2-(2-methylpropyl) group and an esterified 2-(3,4-dimethoxyphenyl)-2-oxoethyl moiety. This article focuses on substituent effects, synthesis strategies, and physicochemical properties relative to similar quinoline derivatives and related heterocycles.

特性

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFYCHULRCGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.

- Molecular Formula : C24H25NO5

- Molecular Weight : 407.5 g/mol

- CAS Number : 946201-38-3

Synthesis

The synthesis of quinoline derivatives such as this compound typically involves multi-step organic reactions including condensation and cyclization processes. These methods are crucial for obtaining high yields and purity, which are essential for biological testing.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its antiproliferative effects on various cancer cell lines:

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

- MCF-7 (breast cancer)

- MRC-5 (human fetal lung fibroblast)

-

In Vitro Studies :

The growth-inhibitory potency of the compound was assessed using the MTS assay. The results indicated a concentration-dependent decrease in cell viability across the tested lines.At a concentration of 10 µM, cell viability in MDA-MB-231 cells dropped below 47% with exposure to compounds such as 3a and 5a. Increasing the concentration to 25 µM resulted in further reductions in cell survival rates, highlighting the bioactivity potential of these compounds .Compound GI50 (µM) Cell Line 3a 48 PC-3 3b 28 PC-3 3c 37 PC-3 3e 38 PC-3

The mechanism behind the anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle progression. The degradation of CDK4 was observed following treatment with selected quinoline derivatives, indicating a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is influenced by their structural features. Modifications to the quinoline core and substituents on the phenyl ring significantly affect their potency. For instance:

- Dimethoxy Substituents : Enhance lipophilicity and may improve cellular uptake.

- Alkyl Side Chains : Influence binding affinity to target proteins.

Research indicates that optimal substitutions can lead to compounds with improved selectivity and reduced cytotoxicity towards normal cells, as evidenced by minimal effects on MRC-5 cells at tested concentrations .

類似化合物との比較

Structural Analogues and Substituent Effects

The target compound’s structure combines a quinoline-4-carboxylate backbone with two distinct substituents:

- 2-(3,4-Dimethoxyphenyl)-2-oxoethyl ester: Enhances polarity and electron-donating capacity via methoxy groups, improving solubility compared to non-polar analogs.

Key Analogues and Their Properties:

Substituent Impact Analysis:

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in the target compound and compound 4k) enhance solubility and electronic density, favoring interactions in polar environments.

- Steric Effects :

- The 2-(2-methylpropyl) group in the target compound may reduce conformational flexibility compared to smaller substituents like hydroxy () or phenyl (), impacting molecular packing and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。